molecular formula C14H17N3O B7460302 2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one

2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No. B7460302
M. Wt: 243.30 g/mol
InChI Key: LLWAXWWXAPLOLO-UHFFFAOYSA-N
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Description

2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is a chemical compound that has drawn significant attention from researchers due to its potential applications in various fields. The compound is also known as Mexedrone or 4-MMC-methcathinone. It is a synthetic stimulant that belongs to the cathinone class of chemicals.

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is not fully understood. However, it is believed to work by increasing the release of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, motivation, and attention. The increased release of these neurotransmitters leads to feelings of euphoria and increased energy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one are similar to other stimulants, such as amphetamines and cocaine. The compound increases heart rate, blood pressure, and body temperature. It also suppresses appetite and causes insomnia. Prolonged use of the compound can lead to addiction, tolerance, and withdrawal symptoms.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one in lab experiments include its ability to induce specific biochemical and physiological effects. Researchers can use the compound to study the effects of stimulants on the central nervous system and its potential as a therapeutic agent. However, the limitations of using the compound include its potential for abuse and addiction. Additionally, the compound is difficult to synthesize and requires advanced knowledge in organic chemistry.

Future Directions

There are many future directions for research on 2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one. One direction is to study the compound's potential as a therapeutic agent for various neurological disorders, such as depression and attention deficit hyperactivity disorder (ADHD). Another direction is to study the compound's effects on the cardiovascular system and its potential for use in treating cardiovascular diseases. Additionally, researchers can study the compound's potential for abuse and addiction and develop strategies for preventing its misuse.

Synthesis Methods

The synthesis method of 2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is complex and requires advanced knowledge in organic chemistry. The most common method of synthesis involves the reaction of 2-amino-1,3-benzodiazole with pyrrolidine and alpha-bromoacetophenone. The reaction is carried out in the presence of a solvent, such as acetonitrile or dichloromethane, and a base, such as potassium carbonate or sodium hydroxide. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.

Scientific Research Applications

2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one has been used in various scientific research studies. One of the most significant applications of this compound is in the field of pharmacology. Researchers have studied the compound's effects on the central nervous system and its potential as a therapeutic agent for various neurological disorders. Additionally, the compound has been used in studies on drug abuse and addiction.

properties

IUPAC Name

2-(2-methylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-11-15-12-6-2-3-7-13(12)17(11)10-14(18)16-8-4-5-9-16/h2-3,6-7H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWAXWWXAPLOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one

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